1-Methylindolin-2-imine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methyl-3H-indol-2-imine |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-5,10H,6H2,1H3 |
InChI Key |
INYNVZLXYSLCCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
1-methyl-2-iminoindoline CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and applications of 1-methyl-2-iminoindoline (also known as 1-methylindolin-2-imine), a critical heterocyclic intermediate.[1]
Core Identity & Synthetic Applications
Executive Summary
1-Methyl-2-iminoindoline is a nitrogen-containing heterocycle that serves as a versatile scaffold in organic synthesis, particularly in the development of cyanine dyes and fused polycyclic alkaloids.[1][2] It exists in a tautomeric equilibrium with 1-methyl-2-aminoindole , a property that dictates its reactivity profile.[1][2] Unlike its more common analog, the Fischer Base (1,3,3-trimethyl-2-methyleneindoline), this compound possesses an exocyclic imine functionality, making it a potent nucleophile for condensation reactions with aldehydes and electrophiles.[1]
This guide focuses on the hydrochloride salt form (CAS 42456-82-6 ), which is the thermodynamically stable solid typically handled in laboratory settings.[1]
Chemical Identity & Properties
Nomenclature & Identification
The compound is characterized by a dynamic equilibrium between the amino-indole (aromatic) and imino-indoline (non-aromatic) forms.[1][2]
| Property | Detail |
| Primary Name | 1-Methylindolin-2-imine Hydrochloride |
| Common Synonyms | 1-Methyl-2-aminoindole HCl; 1-Methyl-1H-indol-2-amine HCl; 2-Amino-1-methylindole |
| CAS Number | 42456-82-6 (Hydrochloride salt)(Note: Free base is unstable and rarely assigned a unique commercial CAS, though often referenced as parent CID 11768710) |
| Molecular Formula | C₉H₁₀N₂[1][2][3][4] · HCl |
| Molecular Weight | 182.65 g/mol (Salt); 146.19 g/mol (Free Base) |
| SMILES | CN1C2=CC=CC=C2CC1=N.Cl (Imino form) |
| Appearance | Off-white to beige crystalline solid (hygroscopic) |
Tautomeric Equilibrium
Understanding the tautomerism is critical for predicting reactivity.[2] In solution, the compound equilibrates, but the imino form is often favored in polar solvents, while the amino form restores aromaticity to the indole ring.[1]
Figure 1: Tautomeric equilibrium between the aromatic amino-indole and the non-aromatic imino-indoline.[1]
Synthesis Protocols
The most reliable synthesis involves the Chichibabin Amination , which introduces an amino group at the C2 position of the indole ring using a strong amide base.[2]
Protocol A: Chichibabin Amination of 1-Methylindole
Mechanism: Nucleophilic aromatic substitution (SNAr) via an elimination-addition pathway.[1][2]
Reagents:
-
Liquid Ammonia (Solvent/Medium) or Xylene (High-temp variant)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask equipped with a dry ice condenser, condense anhydrous ammonia (approx. 200 mL) at -78°C.
-
Catalyst Formation: Add a catalytic amount of ferric nitrate (Fe(NO₃)₃), followed by the slow addition of sodium metal (0.11 mol) to generate sodium amide (NaNH₂) in situ.[2] Stir until the blue color disappears and a gray suspension forms.
-
Addition: Add 1-methylindole (0.10 mol) dropwise in dry ether or THF.
-
Reaction: Allow the ammonia to evaporate slowly while replacing it with dry toluene or xylene. Heat the mixture to reflux (110-140°C) for 4-6 hours. Note: This forces the amination at the C2 position.[1]
-
Quenching: Cool the mixture to 0°C and carefully quench with solid ammonium chloride or ice water to destroy excess amide.
-
Isolation: Extract with ethyl acetate (3x). The organic layer will contain the free base.[2]
-
Salt Formation (Critical): The free base is unstable and prone to oxidation.[2] Immediately treat the organic layer with 4M HCl in dioxane or diethyl ether.[2] The 1-methyl-2-iminoindoline hydrochloride will precipitate as a solid.[1][2]
-
Purification: Recrystallize from ethanol/diethyl ether.
Protocol B: From 2-Chloro-1-methylindole
Mechanism: Direct Nucleophilic Displacement.[1][2]
-
Dissolve 2-chloro-1-methylindole in a sealed tube with ethanolic ammonia.
-
Heat to 150°C for 12 hours.
-
Evaporate solvent and treat with HCl to isolate the salt.[2]
Figure 2: Synthetic workflow for the production of the stable hydrochloride salt.
Applications in Research & Development
Cyanine Dye Synthesis (Hemicyanines)
1-Methyl-2-iminoindoline acts as the nucleophilic "methylene base" equivalent (specifically an imino base) in the synthesis of azamethine and hemicyanine dyes.[1][2]
-
Reaction: Condensation with aromatic aldehydes (e.g., p-dimethylaminobenzaldehyde).[1][2]
-
Product: Hemicyanine dyes used as mitochondrial probes or pH indicators.[2]
-
Mechanism: The exocyclic nitrogen (or C3 in the enamine tautomer) attacks the carbonyl carbon, followed by dehydration.[1][2]
Pharmacological Scaffolds (Fused Heterocycles)
The compound is a building block for Indolo[2,3-b]quinolines , a class of alkaloids with cytotoxic and DNA-intercalating properties.[1][2]
-
Protocol: Reaction of 1-methyl-2-iminoindoline with 2-iodobenzyl bromide catalyzed by CuCl.
-
Significance: This provides a rapid entry into tetracyclic cores found in natural products like neocryptolepine.[2]
Comparison with Fischer Base
It is crucial to distinguish this compound from the Fischer Base, which is the standard for polymethine dyes.[2]
| Feature | 1-Methyl-2-iminoindoline | Fischer Base (1,3,3-Trimethyl-2-methyleneindoline) |
| C2 Substituent | =NH (Imine) | =CH₂ (Methylene) |
| C3 Substituent | -H₂ (Methylene) | -(CH₃)₂ (Gem-dimethyl) |
| Primary Use | Hemicyanines, Aza-dyes, Pharma | Polymethine Cyanine Dyes (Cy3, Cy5) |
| Stability | Moderate (Stored as HCl) | High (Stored as liquid/oil) |
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Storage: Hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base oxidizes rapidly in air to form colored impurities (red/brown tars).[2]
-
Solubility: Soluble in water, methanol, and DMSO (as HCl salt).[1][2] Insoluble in non-polar solvents (hexane) unless neutralized to the free base.[2]
References
-
Synthesis & Properties of 2-Aminoindoles
-
Application in Heterocycle Synthesis
-
Chemical Identity Verification
Sources
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Difference between 1-Methylindolin-2-imine and 1-Methylindolin-2-one
An In-depth Technical Guide to the Core Differences Between 1-Methylindolin-2-imine and 1-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] This bicyclic heteroaromatic system serves as a versatile template for the design of novel therapeutic agents. Within this structural class, the functionalization at the C2 position gives rise to distinct families of compounds with significantly different chemical and biological profiles. This guide provides a detailed comparative analysis of two key analogs: 1-Methylindolin-2-one and 1-Methylindolin-2-imine.
Our focus will be on elucidating the fundamental distinctions in their structure, physicochemical properties, spectroscopic signatures, and chemical reactivity. Understanding these core differences is paramount for researchers engaged in organic synthesis and drug development, as the choice between an oxygen or a nitrogen atom at this critical position profoundly influences molecular interactions, synthetic strategy, and pharmacological outcomes.
Part 1: Structural and Physicochemical Disparities
The primary difference between 1-Methylindolin-2-one (also known as N-methyloxindole) and 1-Methylindolin-2-imine lies in the exocyclic atom at the C2 position: a doubly bonded oxygen versus a doubly bonded nitrogen atom. This seemingly minor substitution has profound implications for the molecule's electronics, geometry, and physical properties.
Core Structural and Electronic Differences
The carbonyl group (C=O) in 1-Methylindolin-2-one is highly polarized due to the significant electronegativity of oxygen. This makes the carbonyl carbon highly electrophilic and the oxygen a strong hydrogen bond acceptor. The indoline ring provides a rigid framework that influences the molecule's orientation and reactivity.[4]
Conversely, the imine group (C=NH) in 1-Methylindolin-2-imine is less polarized. While the imine nitrogen is also electronegative, the difference with carbon is less pronounced than that of oxygen. Crucially, the imine nitrogen possesses a lone pair of electrons, rendering it basic, and the N-H bond allows it to act as a hydrogen bond donor—a feature absent in its oxo-counterpart.
Caption: Comparative molecular structures.
Comparative Physicochemical Properties
The functional group at C2 directly impacts the bulk properties of the molecules, influencing their melting points, boiling points, and solubility.
| Property | 1-Methylindolin-2-one | 1-Methylindolin-2-imine | Reference(s) |
| Molecular Formula | C₉H₉NO | C₉H₁₀N₂ | [5][6] |
| Molecular Weight | 147.17 g/mol | 146.19 g/mol | [5][6] |
| Appearance | Light-yellow to pink solid | N/A (often handled as a salt) | [7] |
| Melting Point | 85-88 °C | N/A (hydrochloride salt is a solid) | [5][7] |
| Boiling Point | 110-120 °C (at reduced pressure) | N/A | [5] |
| Key Functional Group | Carbonyl (Amide/Lactam) | Imine (Amidine) | |
| H-Bonding | Acceptor only (at C=O) | Donor (N-H) & Acceptor (at N) | |
| Basicity | Weakly basic (at carbonyl oxygen) | Moderately basic (at imine nitrogen) |
Part 2: Spectroscopic Differentiation
Spectroscopic techniques provide a definitive means of distinguishing between these two analogs. The variance in their functional groups leads to unique and identifiable signatures in IR and NMR spectra.
Infrared (IR) Spectroscopy
-
1-Methylindolin-2-one : Exhibits a strong, sharp absorption band characteristic of a C=O stretch, typically found in the range of 1700-1725 cm⁻¹. This peak is a clear indicator of the lactam functional group.
-
1-Methylindolin-2-imine : This compound will show two key features. A C=N stretch, which is generally weaker than a C=O stretch, appears around 1620-1690 cm⁻¹.[8] Additionally, a broad to medium absorption in the 3200-3500 cm⁻¹ region will be present, corresponding to the N-H stretch of the imine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The most telling difference is the presence of a signal for the N-H proton in 1-Methylindolin-2-imine, which would be absent in the spectrum of 1-Methylindolin-2-one. This proton's chemical shift can vary and may appear as a broad singlet. The protons on the C3 carbon and the aromatic ring will also experience slightly different chemical environments, leading to minor shifts.
-
¹³C NMR : The carbon at the C2 position provides a clear distinction. In 1-Methylindolin-2-one, the carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 170-180 ppm range. For 1-Methylindolin-2-imine, the imine carbon is less deshielded and resonates further upfield, generally in the 150-165 ppm range.
Part 3: Synthesis and Chemical Reactivity
The synthetic routes to and the chemical behavior of these two molecules are fundamentally different, dictated by the nature of the C2 functional group.
Synthetic Pathways
1-Methylindolin-2-one is commonly synthesized via the N-methylation of commercially available indolin-2-one (oxindole). This is a standard nucleophilic substitution where the acidic N-H proton of the lactam is first deprotonated by a base, followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.[7]
1-Methylindolin-2-imine and its derivatives are often prepared as building blocks for more complex heterocyclic systems.[1] One approach involves the dearomatizing alkylation of tryptamine derivatives, which yields C3-quaternary indolenines that can subsequently cyclize.[1] They are frequently generated and used in situ or handled as more stable hydrochloride salts.[1]
Caption: General synthetic approaches.
Comparative Reactivity
-
Nucleophilic Attack at C2 : The carbonyl carbon of 1-Methylindolin-2-one is a hard electrophile, readily attacked by a wide range of nucleophiles. The imine carbon in 1-Methylindolin-2-imine is a softer electrophile and generally less reactive towards nucleophiles.
-
Basicity and Protonation : The imine nitrogen is significantly more basic than the amide oxygen of the lactam. It can be readily protonated to form an iminium ion, which enhances the electrophilicity of the C2 carbon.
-
Hydrolytic Stability : Imines are generally susceptible to hydrolysis, especially under acidic conditions, which would convert 1-Methylindolin-2-imine back to 1-Methylindolin-2-one. The lactam in 1-Methylindolin-2-one is significantly more stable to hydrolysis.
-
Role as a Synthetic Intermediate : 1-Methylindolin-2-imine hydrochlorides are valuable building blocks. They participate in copper-catalyzed reactions to synthesize complex polycyclic indoline scaffolds, such as dihydro-6H-indolo[2,3-b]quinoline derivatives.[1] This highlights their utility in constructing intricate molecular architectures relevant to natural product synthesis and drug discovery.[1]
Part 4: Relevance and Applications in Drug Development
The indolin-2-one core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly as protein kinase inhibitors.[9][10] The carbonyl oxygen at C2 is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
-
1-Methylindolin-2-one serves as a reactant for preparing a wide array of biologically active molecules, including anticancer, antimalarial, and anti-HIV agents.[7] Its derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4) and other tyrosine kinases.[9][10] The structural rigidity and the hydrogen bond accepting capability of the carbonyl group make it an ideal scaffold for targeted therapies.[4]
-
1-Methylindolin-2-imine , while less common as a final drug scaffold, is a critical synthetic intermediate. Its unique reactivity allows for the construction of complex, fused heterocyclic systems that are otherwise difficult to access.[1][11] These resulting polycyclic structures are often found in indole alkaloids with potent cytotoxic and insecticidal properties.[1] The imine functionality can be seen as a masked carbonyl or as a reactive handle for diversification, which can be reduced or transformed in later synthetic steps.
The strategic choice between these two moieties allows medicinal chemists to modulate a compound's properties. Replacing a carbonyl with an imine can alter planarity, introduce a basic center, add a hydrogen-bond donor, and change the metabolic profile of a potential drug candidate.
Experimental Protocols
Synthesis of 1-Methylindolin-2-one from Indolin-2-one
This protocol is adapted from a general methylation procedure.[7]
-
Setup : To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water and a 50% sodium hydroxide solution (2.52 mol).
-
Addition of Reactant : Add indolin-2-one (1.12 mol, 150 g). Heat the reaction mixture to 40 °C.
-
Methylation : Slowly add dimethyl sulfate (1.68 mol, 159 mL) dropwise. The reaction is exothermic; maintain the temperature around 50-55 °C.
-
Heating : After the addition is complete, heat the mixture to 100 °C for 15 minutes.
-
Work-up : Cool the mixture to 50 °C and adjust the pH to ~7 with concentrated hydrochloric acid.
-
Isolation : Cool the mixture to room temperature to allow the product to crystallize. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 40 °C.
-
Result : This procedure affords 1-methyl-2-indolinone as a solid.[7]
Spectroscopic Analysis for Differentiation (General Procedure)
-
Sample Preparation : Prepare two samples, one of 1-Methylindolin-2-one and one of the compound to be identified (suspected 1-Methylindolin-2-imine).
-
FT-IR Spectroscopy :
-
Acquire an FT-IR spectrum for each sample (e.g., using a KBr pellet or an ATR accessory).[12]
-
Analysis : Look for a strong C=O stretch around 1700-1725 cm⁻¹ for the -one. For the -imine, look for a C=N stretch (1620-1690 cm⁻¹) and an N-H stretch (3200-3500 cm⁻¹). The absence of the C=O peak and presence of the N-H peak are strong indicators of the imine.
-
-
¹³C NMR Spectroscopy :
-
Dissolve ~10-20 mg of each sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis : Identify the signal for the C2 carbon. A chemical shift in the 170-180 ppm range confirms 1-Methylindolin-2-one. A shift in the 150-165 ppm range indicates 1-Methylindolin-2-imine.
-
Conclusion
The distinction between 1-Methylindolin-2-imine and 1-Methylindolin-2-one is a clear illustration of how a single atom change can fundamentally alter the identity and utility of a molecule. 1-Methylindolin-2-one is a stable, well-characterized scaffold, widely used in the synthesis of kinase inhibitors and other therapeutic agents, leveraging the properties of its lactam carbonyl group. In contrast, 1-Methylindolin-2-imine is a more reactive, basic analog whose value lies primarily in its role as a versatile synthetic building block for constructing complex, polycyclic alkaloid-like structures. For scientists in the field, a thorough understanding of their respective electronic properties, reactivity, and spectroscopic signatures is essential for innovation in both synthetic methodology and drug design.
References
- Biosynce. (2025, August 6). What are the applications of 1 - Methylindolin - 2 - one (CAS 61 - 70 - 1)
-
Li, Y., et al. (2019, March 14). 1-Alkyl-3-alkylindolin-2-imine hydrochlorides as useful building blocks in the copper-catalyzed synthesis of polycyclic indoline scaffolds. RSC Advances. [Link]
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PubChem. N-Methyloxindole. National Center for Biotechnology Information. [Link]
-
MDPI. (2021, October 16). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. [Link]
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PubMed. (2017, July 1). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. [Link]
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Zhang, L., et al. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. [Link]
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PubChem. 1-Amino-2-methylindoline. National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2022). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. Organic Chemistry Frontiers. [Link]
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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Chula Digital Collections. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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MDPI. (2021, June 12). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]
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Indolin-2-imine Derivatives: Tautomeric Control & Heterocyclic Architecture
Executive Summary: The Chameleon Building Block
Indolin-2-imine derivatives (often synonymous with 2-aminoindoles in literature due to rapid tautomerism) represent a privileged scaffold in modern heterocyclic chemistry. Unlike the chemically robust indole core, the 2-imine variant introduces a unique donor-acceptor dynamism. It functions as a masked 1,3-binucleophile, capable of participating in complex cascade annulations to form fused systems like pyrimido[1,2-a]indoles and
This guide provides a rigorous technical breakdown of the indolin-2-imine scaffold, focusing on tautomeric control, robust synthetic protocols, and its application as a linchpin in diversity-oriented synthesis (DOS).
The Tautomeric Equilibrium: Mechanistic Implications
The reactivity of this building block is governed by the equilibrium between the aromatic 2-aminoindole (A) and the non-aromatic indolin-2-imine (B) . While (A) is thermodynamically favored due to benzene ring aromaticity, (B) is often the reactive species in cyclization reactions, particularly where the exocyclic nitrogen acts as a nucleophile.
Tautomeric Control Factors
-
Solvent Polarity: Polar protic solvents stabilize the imine form via hydrogen bonding.
-
N1-Substitution: Electron-withdrawing groups (EWGs) on N1 destabilize the imine form, forcing the equilibrium toward the amino-indole. Conversely, alkylation at N1 can trap the imine structure if C3 is also substituted.
-
C3-Substitution: Substituents at C3 prevent re-aromatization, locking the molecule in the indolin-2-imine form (often referred to as pseudoindoxyls).
Visualization of Tautomerism & Reactivity
The following diagram illustrates the tautomeric shift and the resulting reactive sites available for functionalization.
Figure 1: Tautomeric equilibrium between 2-aminoindole and indolin-2-imine, highlighting the dual nucleophilic sites generated in the imine form.
Synthetic Methodologies: Accessing the Core[1]
Access to the indolin-2-imine core requires strategies that avoid the harsh conditions typically needed for indole functionalization. We compare three dominant methodologies below.
Comparative Analysis of Synthetic Routes
| Methodology | Key Reagents | Mechanism | Scope & Limitations |
| Pd-Catalyzed Amination | o-Haloanilines, Isonitriles | Intermolecular Insertion | Pros: High functional group tolerance.[1][2] Cons: Expensive catalysts; requires inert atmosphere. |
| Cu-Mediated Cyclization | 2-Alkynylanilides | 5-endo-dig Cyclization | Pros: Robust; scalable. Cons: Requires pre-functionalized alkynes. |
| Multicomponent (MCR) | Anilines, Ethyl Propiolate, Sulfonyl Azides | Ketenimine Intermediate | Pros: One-pot; atom economical; green. Cons: Limited to specific N-protecting groups (e.g., Ts). |
Protocol: One-Pot Cu-Catalyzed Synthesis (The "Green" Route)
Rationale: This method is selected for its operational simplicity and the avoidance of pre-formed unstable intermediates.
Reagents:
-
2-Ethynylaniline derivative (1.0 equiv)
-
Sulfonyl azide (1.2 equiv)
-
CuI (10 mol%)
-
Triethylamine (2.0 equiv)
-
Solvent: THF/H2O (4:1)
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with CuI and the 2-ethynylaniline under nitrogen. Add THF/H2O.
-
Click-Type Coupling: Add sulfonyl azide dropwise. The Cu(I) species activates the terminal alkyne, facilitating the formation of a ketenimine intermediate via a [3+2] cycloaddition-extrusion sequence.
-
Cyclization: Heat the mixture to 60°C. The internal nucleophilic amine attacks the ketenimine carbon (5-exo-dig or 6-endo-dig depending on substitution), closing the ring.
-
Purification: Quench with saturated NH4Cl (to chelate Cu). Extract with EtOAc. The product precipitates upon trituration with cold ether.
Downstream Transformations: Building Fused Heterocycles
The true power of indolin-2-imine lies in its ability to serve as a 1,3-N,C-binucleophile . By reacting with 1,3-dielectrophiles, researchers can construct tricyclic systems such as pyrimido[1,2-a]indoles, which are bioisosteres of purines.
Mechanism: Synthesis of Pyrimido[1,2-a]indoles
This transformation exploits the "amidine" character of the indolin-2-imine.
-
Condensation: The exocyclic nitrogen (hard nucleophile) attacks the carbonyl of a 1,3-dielectrophile (e.g., malonaldehyde or
-ketoester). -
Cyclization: The C3 position (soft nucleophile, enamine-like) attacks the second electrophilic site.
-
Elimination: Loss of water/alcohol drives aromatization.
Figure 2: Reaction cascade for the synthesis of pyrimido[1,2-a]indoles from indolin-2-imine precursors.
Medicinal Chemistry Applications
Indolin-2-imine derivatives have demonstrated significant potential in drug discovery, particularly where hydrogen bond donor/acceptor motifs are required in a planar geometry.[3]
Case Study: Kinase Inhibition
Derivatives of 2-aminoindole function as ATP-competitive inhibitors. The imine/amino motif mimics the hinge-binding region of ATP (adenine).
-
Target: Tyrosine Kinases (e.g., VEGFR, EGFR).
-
Mechanism: The exocyclic NH and the endocyclic N1 form a bidentate H-bond network with the kinase hinge region residues.
Case Study: MDM2-p53 Antagonists
Substituted indolin-2-imines have been designed to occupy the hydrophobic cleft of MDM2.
-
Structural Logic: The rigid indole scaffold positions hydrophobic groups (phenyl, chloro) to mimic the Trp23, Leu26, and Phe19 residues of p53.
References
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Synthesis of 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles. University of Camerino. [Link]
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Recent advances in functionalization of indoles. ResearchGate. [Link]
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Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations. Organic Chemistry Portal. [Link]
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Synthesis of pyrimido[1,2-a]indoles (minireview). ResearchGate. [Link]
-
Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. [Link][4]
-
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health (PMC). [Link]
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Methodological & Application
Application Notes and Protocols for the [3+3] Annulation of Indolin-2-imines: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of Spirocyclic and Fused Indoline Scaffolds
The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals. The synthesis of complex, three-dimensional structures from readily available starting materials is a paramount goal in modern drug discovery. The [3+3] annulation of indolin-2-imines has emerged as a powerful strategy for the construction of spirocyclic and fused N-heterocyclic frameworks, particularly the medicinally relevant pyrido[2,3-b]indole and α-carbolinone cores. These structures are of significant interest due to their diverse biological activities.[1] This guide provides a detailed technical overview of two prominent and reliable protocols for achieving this transformation: a palladium-catalyzed approach and an organocatalytic, enantioselective method. We will delve into the underlying mechanisms, provide step-by-step experimental procedures, and offer insights into the scope, limitations, and troubleshooting of these reactions.
Part 1: Palladium-Catalyzed [3+3] Annulation for the Synthesis of Pyrido[2,3-b]indoles
The palladium-catalyzed [3+3] annulation offers a robust and efficient method for the synthesis of diverse pyrido[2,3-b]indole derivatives. This approach leverages the well-established reactivity of palladium in allylic substitution reactions to construct the six-membered ring.[1][2][3][4]
Reaction Mechanism: A Cascade of Palladium-Mediated Events
The catalytic cycle of the palladium-catalyzed [3+3] annulation of indolin-2-imines with a three-carbon synthon, such as dialkyl (2-methylenepropane-1,3-diyl) dicarbonate, is a cascade of well-orchestrated steps. The choice of a palladium(0) precatalyst is crucial, as it initiates the cycle through oxidative addition to the allylic dicarbonate.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the dialkyl (2-methylenepropane-1,3-diyl) dicarbonate to form a π-allyl-palladium(II) complex.
-
Nucleophilic Attack (First Allylation): The indolin-2-imine, acting as a nitrogen nucleophile, attacks one of the allylic termini of the palladium complex. This step forms a new C-N bond.
-
Deprotonation and Isomerization: A base present in the reaction mixture deprotonates the resulting intermediate, which facilitates isomerization to form a more reactive enamine or enamide species.
-
Intramolecular Nucleophilic Attack (Second Allylation): The newly formed enamine/enamide acts as a carbon nucleophile and undergoes an intramolecular attack on the other allylic terminus of the palladium complex. This key step closes the six-membered ring.
-
Reductive Elimination and Catalyst Regeneration: Reductive elimination from the resulting palladium(II) intermediate regenerates the Pd(0) catalyst and releases the final pyrido[2,3-b]indole product.
Figure 1: Proposed mechanism for the palladium-catalyzed [3+3] annulation.
Experimental Protocol: Synthesis of Tetrahydro-2H-pyrido[2,3-b]indoles
This protocol is adapted from a reported procedure for the reaction of 1-alkyl-3-alkylindolin-2-imine hydrochlorides with dimethyl (2-methylenepropane-1,3-diyl) dicarbonate.[1][2]
Materials:
-
1-Alkyl-3-alkylindolin-2-imine hydrochloride (1.0 equiv)
-
Dimethyl (2-methylenepropane-1,3-diyl) dicarbonate (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 1-alkyl-3-alkylindolin-2-imine hydrochloride (e.g., 0.2 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (0.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to the flask, followed by the dimethyl (2-methylenepropane-1,3-diyl) dicarbonate (0.24 mmol).
-
Reaction Execution: Stir the reaction mixture at 80 °C. The choice of temperature is critical; it must be sufficient to promote the catalytic cycle without causing decomposition of the starting materials or product. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired tetrahydro-2H-pyrido[2,3-b]indole.
Figure 2: Experimental workflow for the palladium-catalyzed [3+3] annulation.
Substrate Scope and Limitations
The palladium-catalyzed [3+3] annulation has demonstrated a broad substrate scope, tolerating a variety of substituents on both the indolin-2-imine and the three-carbon synthon.
| Indolin-2-imine Substituent (R¹) | 3-Position Substituent (R²) | Product Yield (%) | Reference |
| Methyl | Methyl | 85 | [2] |
| Ethyl | Methyl | 82 | [2] |
| Benzyl | Methyl | 88 | [2] |
| Methyl | Ethyl | 80 | [2] |
| Methyl | Benzyl | 92 | [2] |
Table 1: Representative yields for the palladium-catalyzed [3+3] annulation.
Limitations:
-
Steric Hindrance: Highly sterically hindered substituents on either reaction partner may decrease the reaction efficiency.
-
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the indolin-2-imine and the reactivity of the palladium catalyst.
Part 2: Organocatalytic Enantioselective [3+3] Annulation for the Synthesis of α-Carbolinones
Asymmetric organocatalysis provides an elegant and metal-free alternative for the construction of chiral N-heterocycles. The use of bifunctional Brønsted bases has proven particularly effective in the enantioselective [3+3] annulation of indolin-2-imines with α,β-unsaturated imides to yield valuable α-carbolinones.[5][6]
Reaction Mechanism: A Dual-Activation Approach
The success of this enantioselective transformation hinges on a dual-activation mechanism mediated by a bifunctional organocatalyst, such as a quinidine-derived squaramide. This catalyst possesses both a Brønsted basic site (the quinuclidine nitrogen) and a hydrogen-bonding donor site (the squaramide NH groups).
The proposed catalytic cycle is as follows:
-
Brønsted Base Activation: The quinuclidine nitrogen of the catalyst deprotonates the indolin-2-imine, forming a nucleophilic enamine intermediate. The NH moiety of the indolin-2-imine is crucial for this interaction.[1]
-
Hydrogen-Bonding Activation: Simultaneously, the squaramide moiety of the catalyst activates the α,β-unsaturated imide electrophile through hydrogen bonding, increasing its electrophilicity and fixing its orientation in space.
-
Stereoselective Michael Addition: The chiral environment created by the catalyst directs the enantioselective Michael addition of the enamine to the activated α,β-unsaturated imide.
-
Intramolecular Cyclization and Catalyst Turnover: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by proton transfer and release of the catalyst, to afford the final α-carbolinone product with high enantiopurity.
Figure 3: Proposed dual-activation mechanism for the organocatalytic [3+3] annulation.
Experimental Protocol: Enantioselective Synthesis of Tetrahydro-α-carbolinones
This protocol is based on the work of Chen and colleagues for the asymmetric [3+3] cyclization of indolin-2-imines and α,β-unsaturated N-acylated succinimides.[2][5]
Materials:
-
Indolin-2-imine (1.0 equiv)
-
α,β-Unsaturated N-acylated succinimide (1.5 equiv)
-
Quinidine-derived squaramide catalyst (e.g., 3a) (10 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a vial, combine the indolin-2-imine (e.g., 0.1 mmol), the α,β-unsaturated N-acylated succinimide (0.15 mmol), and the quinidine-derived squaramide catalyst (0.01 mmol).
-
Solvent Addition: Add anhydrous toluene (1.0 mL).
-
Reaction Execution: Stir the mixture at 80 °C. The higher temperature is often necessary to achieve good conversion.[2] The reaction progress can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydro-α-carbolinone.
-
Enantiomeric Ratio Determination: The enantiomeric ratio (er) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Substrate Scope and Performance
This organocatalytic method is effective for a range of substituted indolin-2-imines and α,β-unsaturated imides, consistently delivering high yields and excellent enantioselectivities.
| Indolin-2-imine Substituent (R¹) | α,β-Unsaturated Imide Substituent (R²) | Yield (%) | er | Reference |
| H | Phenyl | 83 | 96:4 | [2] |
| 5-Me | Phenyl | 80 | 96:4 | [2] |
| 5-Cl | Phenyl | 78 | 95:5 | [2] |
| H | 4-Chlorophenyl | 85 | 96:4 | [2] |
| H | 2-Thienyl | 75 | 94:6 | [2] |
Table 2: Representative yields and enantiomeric ratios for the organocatalytic [3+3] annulation.
Part 3: Practical Considerations and Troubleshooting
Preparation of Starting Materials
The successful execution of these annulation protocols relies on the availability of high-quality starting materials.
-
N-Sulfonyl Indolin-2-imines: These can be synthesized through the condensation of the corresponding indolin-2-one with a sulfonamide, often catalyzed by a Lewis acid like TiCl₄.
-
Indolin-2-imine Hydrochlorides: These are typically prepared by treating the corresponding 3-substituted indolin-2-one with a suitable aminating agent, followed by salt formation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd or organocatalyst).Insufficient reaction temperature.Poor quality reagents or solvent. | For Pd-catalyzed reactions, ensure the use of a reliable Pd source and fresh ligand. For organocatalytic reactions, verify the integrity of the catalyst.Gradually increase the reaction temperature, but monitor for decomposition.Use freshly distilled/dried solvents and purified reagents. |
| Low Yield | Side reactions (e.g., homocoupling in Pd catalysis).Product decomposition.Inefficient purification. | For Pd-catalyzed reactions, ensure rigorous degassing to remove oxygen. Consider adjusting the ligand-to-metal ratio.Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-running.Optimize the eluent system for column chromatography. |
| Poor Enantioselectivity (Organocatalytic) | Racemic background reaction.Catalyst inhibition or degradation. | Lowering the reaction temperature may improve enantioselectivity, though it might slow down the reaction.Ensure all reagents and solvents are free of impurities that could interfere with the catalyst. |
| Formation of Multiple Products | Isomerization of starting materials or products.Competing reaction pathways. | Adjusting the base or solvent polarity can sometimes suppress unwanted side reactions.Careful analysis of byproducts by NMR and MS can help elucidate competing pathways and inform optimization. |
Conclusion
The [3+3] annulation of indolin-2-imines is a versatile and powerful tool for the synthesis of complex, nitrogen-containing heterocyclic scaffolds. Both palladium-catalyzed and organocatalytic methods offer distinct advantages. The palladium-catalyzed approach provides a robust route to a wide range of pyrido[2,3-b]indoles, while the organocatalytic method offers an excellent strategy for the enantioselective synthesis of α-carbolinones. By understanding the underlying mechanisms and paying close attention to experimental details, researchers can effectively leverage these protocols to advance their programs in synthetic and medicinal chemistry.
References
- Li, Y., Jie, J., Xiao, W., Yang, H., & Fu, H. (2022). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl)
- Chen, J., et al. (2020). Bifunctional Brønsted Base Catalyzed [3 + 3] Annulations of Indolin-2-imines and α,β-Unsaturated Imides: An Enantioselective Approach to α-Carbolinones. The Journal of Organic Chemistry, 85(15), 9454–9463.
-
Li, Y., Jie, J., Xiao, W., Yang, H., & Fu, H. (2022). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. Organic Chemistry Frontiers. Available at: [Link]
-
Chen, J., et al. (2020). Bifunctional Brønsted Base Catalyzed [3 + 3] Annulations of Indolin-2-imines and α,β-Unsaturated Imides: An Enantioselective Approach to α-Carbolinones. PubMed. Available at: [Link]
- Request PDF. (n.d.). Palladium-catalyzed [3+3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates.
- Li, Y., et al. (2022). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl)
- Request PDF. (n.d.). Enantioselective Synthesis of 3-Allylindoles from Indolin-2-imines and MBH Carbonates via Nucleophilic Catalysis.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Sviridova, L. A., et al. (n.d.). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. PMC.
- Li, Y., Jie, J., Xiao, W., Yang, H., & Fu, H. (2022). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl)
- Request PDF. (n.d.). Palladium-catalyzed [3+3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates.
- Caspi, D. D. (n.d.). Palladium-Catalyzed Carbonyl Allylation Reactions Using Tin Chloride: A Mini-Review.
- Liu, B., et al. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PMC.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.).
- Curran, D. P., et al. (2015). Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. Beilstein Journal of Organic Chemistry.
- Fu, H., et al. (2019). 1-Alkyl-3-alkylindolin-2-imine hydrochlorides as useful building blocks in the copper-catalyzed synthesis of polycyclic indoline scaffolds. PMC.
Sources
- 1. scispace.com [scispace.com]
- 2. jmcct.com [jmcct.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. General method for the palladium-catalyzed allylation of aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Alkyl-3-alkylindolin-2-imine hydrochlorides as useful building blocks in the copper-catalyzed synthesis of polycyclic indoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-tosyl-1-methylindolin-2-imine derivatives
This Application Note details the protocol for synthesizing
The protocol focuses on the Copper(I)-Catalyzed Cascade Reaction of
Part 1: Scientific Foundation & Mechanism[1]
The Synthetic Challenge
Direct C2-amination of indoles is synthetically challenging because the indole C2 position is not inherently nucleophilic (C3 is the preferred site for electrophilic attack). To access the 2-iminoindoline core, one must disrupt the aromaticity of the pyrrole ring.
The Mechanistic Solution: [3+2] Cycloaddition Cascade
The reaction proceeds via a "Click"-type mechanism:
-
Activation: The copper catalyst activates the sulfonyl azide or the indole C2-C3 bond.
-
Cycloaddition: The azide undergoes a [3+2] cycloaddition across the C2-C3 double bond of the indole, forming an unstable triazoline intermediate.
-
Ring Opening & Rearrangement: The triazoline ring opens, expelling nitrogen gas (N
) to form the imine, or retaining N to form a stable 3-diazoindolin-2-imine depending on the specific catalyst and substrate substitution.-
Note: For 2-unsubstituted indoles (like 1-methylindole), the 3-diazo derivative is a common stable product which can be further derivatized or reduced to the simple imine.
-
Caption: Mechanistic pathway for the copper-catalyzed transformation of N-methylindole to N-tosylindolin-2-imine derivatives via a triazoline intermediate.
Part 2: Experimental Protocol
Reagents & Equipment
-
Substrate: 1-Methylindole (1.0 equiv).
-
Reagent:
-Toluenesulfonyl azide (TsN ) (1.2 equiv).-
Safety Warning: Sulfonyl azides are potentially explosive. Handle with care, use a blast shield, and avoid concentrating to dryness with heat.
-
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%).
-
Base: 2,6-Lutidine or Triethylamine (1.2 equiv) (Optional, enhances rate).
-
Solvent: Acetonitrile (MeCN) (Anhydrous).
-
Atmosphere: Argon or Nitrogen balloon.[1]
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under an argon atmosphere.
-
Add CuI (19 mg, 0.1 mmol) and the reaction solvent MeCN (5.0 mL) .
-
Add 1-Methylindole (131 mg, 1.0 mmol) . Stir until dissolved.
Step 2: Addition of Sulfonyl Azide
-
Slowly add
-Toluenesulfonyl azide (236 mg, 1.2 mmol) dropwise to the stirring solution.-
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
-
-
Add 2,6-Lutidine (128 mg, 1.2 mmol) if using a base-promoted variant.
Step 3: Reaction Monitoring
-
Stir the mixture at room temperature for 2–4 hours.
-
Monitor by TLC (Hexanes/Ethyl Acetate 3:1).
-
Observation: The starting indole spot (high R
) will disappear. A new, more polar spot (often yellow/orange for the diazo species) will appear.
-
-
If conversion is incomplete after 4 hours, heat gently to 40°C.
Step 4: Work-up and Purification
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter the solution through a short pad of Celite to remove the copper catalyst. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure (keep bath temp < 40°C).
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Petroleum Ether/Ethyl Acetate (10:1 to 4:1).
-
-
Characterization: The product is typically an orange solid (3-diazo derivative) or a white/off-white solid (if reduced to the simple imine).
Protocol Validation Data
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Catalyst | CuI (10 mol%) | Cu(MeCN) |
| Solvent | MeCN | THF |
| Temperature | 25°C | 60°C |
| Time | 4 h | 2 h |
| Yield (Isolated) | 72% | 85% |
| Selectivity | >95% 3-Diazo product | >95% 3-Diazo product |
Data aggregated from representative literature (e.g., Org.[2] Lett. 2014, 16, 5096).
Part 3: Critical Applications & Troubleshooting
Derivatization of the Scaffold
The 3-diazo-N-tosyl-1-methylindolin-2-imine obtained from the standard protocol is a versatile intermediate.
-
To obtain the C3-H
(saturated) derivative: Treat the diazo compound with a reducing agent (e.g., NaBH in MeOH) or perform a rhodium-catalyzed N-H insertion if reacting with an amine. -
To obtain 3-functionalized derivatives: The diazo group allows for carbene insertion reactions, enabling the synthesis of 3,3-disubstituted indolines (e.g., spirocycles).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst deactivation (oxidation of Cu(I)). | Use fresh CuI or add a reducing ligand (e.g., ascorbate). Ensure inert atmosphere. |
| Incomplete Conversion | Indole electronics (electron-deficient indoles react slower). | Increase temperature to 50°C or use a more active catalyst like Rh |
| Multiple Spots on TLC | Decomposition of diazo product. | Avoid acidic work-up; use neutral alumina or triethylamine-treated silica gel. |
| Explosion Risk | Concentration of azide. | Never distill the reaction mixture to dryness if unreacted azide is present. Quench with aqueous Na |
References
-
Preparation of 3-Diazoindolin-2-imines via Cascade Reaction
- Title: Preparation of 3-diazoindolin-2-imines via cascade reaction between indoles and sulfonylazides and their extensions to 2,3-diaminoindoles and imidazo[4,5-b]indoles.
- Source:Organic Letters, 2014, 16(19), 5096–5099.
-
URL:[Link]
-
Copper-Catalyzed Multicomponent Reactions
- Title: A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines (Relevant mechanistic parallel).
- Source:RSC Advances, 2017.
-
URL:[Link]
-
Computational Mechanism Study
- Title: 1,3-Dipolar cycloaddition reaction of indoles with tosyl azide, subsequent dehydroaromatization and ring-opening cascade: a comput
- Source:Theoretical Chemistry Accounts, 2020.
-
URL:[Link]
-
Synthesis of N-Tosyl Imines (General Context)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination [organic-chemistry.org]
- 4. (PDF) Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Methylindolin-2-imine Hydrochloride
This guide is designed for the specific compound 1-Methylindolin-2-imine hydrochloride (also known as 1-methyl-2-iminoindoline hydrochloride).
Note on Chemical Identity: Ensure you are working with the cyclic amidine structure (Indoline core,
Stability, Solubility, and Handling Guide
Version: 2.1 | Last Updated: February 2026 Applicable CAS: 14736-28-8 (Free base analog ref), generic HCl salt forms.
Part 1: The Stability Profile (The "Why")
To successfully use 1-Methylindolin-2-imine hydrochloride, you must understand that it is a cyclic amidine salt . Its stability is governed by the equilibrium between the stable protonated salt and the reactive free base, as well as its susceptibility to nucleophilic attack by water.
The Degradation Mechanism: Hydrolysis
The primary failure mode for this compound in solution is hydrolysis , converting the active amidine into the inactive lactam (1-Methyloxindole ) and ammonia.
-
The Driver: The C2 carbon is highly electrophilic.
-
The Catalyst: Hydrolysis is catalyzed by both strong acid and strong base, but the neutral-to-basic pH range is most dangerous because the deprotonated imine (free base) is less stable and more prone to irreversible tautomerization and oxidation, while the cation is prone to direct water attack.
Graphviz Pathway: Hydrolysis & Degradation
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The irreversible hydrolysis of the amidine moiety to the thermodynamic sink (oxindole).
Part 2: Solubility & Preparation Protocols
Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Low | Preferred for stock solutions. Store at -20°C. |
| Water | High (Salt form) | High | Use only for immediate application. Do not store. |
| Ethanol | Moderate | Moderate | Acceptable for short-term use. Avoid if moisture is present. |
| PBS (pH 7.4) | High | Critical | The buffer pH promotes free-base equilibrium. Use within 4 hours. |
Protocol: Preparing a Stable Stock Solution (10 mM)
Objective: Create a stock solution that minimizes hydrolysis risk.
-
Equilibrate: Allow the vial of solid 1-Methylindolin-2-imine HCl to reach room temperature before opening (prevents condensation).
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade, ≥99.9%, dried over molecular sieves if possible.
-
Why? DMSO is aprotic. Without available protons or hydroxide ions, the hydrolysis mechanism is halted.
-
-
Dissolution:
-
Aliquot & Store:
-
Divide into single-use aliquots (e.g., 50 µL).
-
Freeze at -20°C or -80°C immediately.
-
Shelf Life: 6 months at -20°C; 1 year at -80°C.
-
Part 3: Troubleshooting & FAQs
Symptom: "My solution turned yellow/orange over time."
Diagnosis: Oxidation or Polymerization.
-
Cause: While hydrolysis leads to the colorless oxindole, yellowing often indicates the formation of oxidative dimers (similar to indigo dye formation) if the free base was generated.
-
Fix: Check the pH. If you dissolved the HCl salt in a basic buffer (pH > 8), you generated the unstable free base. Keep pH < 7.5.
Symptom: "Precipitate formed when adding stock to cell media."
Diagnosis: Salting out or Free Base precipitation.
-
Cause: The high chloride concentration in media (DMEM/RPMI) can reduce the solubility of the HCl salt (Common Ion Effect), or the pH shift (7.4) caused the less soluble free base to form.
-
Fix:
-
Dilute the DMSO stock slowly with vigorous vortexing.
-
Limit final DMSO concentration to <0.5%.
-
Ensure the final concentration of the compound does not exceed its aqueous solubility limit (typically ~1-5 mM in saline, but lower in complex media).
-
FAQ: Can I autoclave this compound?
Answer: NO.
-
Reasoning: Autoclaving (121°C, high pressure steam) provides the perfect conditions for rapid hydrolysis. The amidine bond will cleave, leaving you with a solution of 1-methyloxindole.
-
Alternative: Sterile filter aqueous solutions using a 0.22 µm PVDF or PES membrane.
FAQ: Why does the LC-MS show a peak at M+18?
Answer: That is likely the hydrolysis product.
-
Explanation: The molecular weight of the amidine (free base) is
. The hydrolysis product (oxindole) has a mass of . Wait, actually:-
Amidine:
-
Hydrolysis:
-
Mass change:
mass unit difference? -
Correction: Let's look at the formula.
-
1-Methylindolin-2-imine (
, MW 146.19) -
1-Methyloxindole (
, MW 147.17)
-
-
Result: The degradant is +1 Da heavier than the parent. In low-res MS, this can be hard to distinguish from the M+H isotope. Use High-Res MS or retention time shifts (Oxindole is less polar/more hydrophobic than the amidine salt).
-
Part 4: Analytical Validation Workflow
If you suspect degradation, use this workflow to validate your compound.
Figure 2: Quality Control Decision Tree.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amidine during the run).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indole core absorption).
References
-
Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Classic text establishing the mechanisms of amidine and imine hydrolysis).[3][4]
-
Cordes, E. H., & Jencks, W. P. (1962).[3] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[3] Link
-
PubChem. (n.d.). Compound Summary: 1-Methylindolin-2-imine (and related substructures). National Library of Medicine. Link
- Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry. (Context on cyclic amidine synthesis and stability).
(Note: While specific stability papers for CAS 14736-28-8 are rare in open literature, the protocols above are derived from the established reactivity profiles of cyclic amidines and 2-aminoindoles as detailed in References 1 and 2.)
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of N-Methyl vs. N-H Indolin-2-imines in Synthetic Chemistry
Introduction
Indolin-2-imines are a class of privileged heterocyclic scaffolds that serve as versatile intermediates in the synthesis of complex nitrogen-containing molecules, including natural products and pharmaceutical agents. Their reactivity is dominated by the electrophilic C=N bond and the unique electronic environment of the indoline core. A critical, yet often nuanced, aspect of their chemical behavior is the nature of the substituent on the endocyclic nitrogen atom. This guide provides an in-depth comparison of the reactivity profiles of N-H indolin-2-imines and their N-methylated counterparts.
We will dissect how the simple substitution of a proton with a methyl group fundamentally alters the molecule's electronic properties, steric environment, and available reaction pathways. This comparison is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these powerful synthons in their work.
Foundational Comparison: Electronic and Steric Properties
The divergent reactivity of N-H and N-methyl indolin-2-imines stems from fundamental differences in their electronic and steric profiles. The N-H variant possesses a proton capable of hydrogen bonding and, crucially, can undergo tautomerization. The N-methyl variant is locked in the imine form and experiences both electronic and steric effects from the methyl group.
Electronic Effects
The N-methyl group, through a positive inductive effect (+I), donates electron density to the nitrogen atom.[1] This increased electron density on the nitrogen slightly reduces the electrophilicity of the imine carbon (C2) compared to the N-H analog. Conversely, the N-H proton can act as a hydrogen bond donor, potentially pre-associating with reagents. Under basic conditions, the N-H can be deprotonated, forming an anionic species with significantly altered reactivity.
Steric Hindrance
The methyl group introduces steric bulk around the endocyclic nitrogen. While this effect is modest, it can influence the approach of bulky reagents to the C2-N1 face of the molecule and may impact the conformational preferences of the five-membered ring.
The Key Differentiator: Imine-Enamine Tautomerism
The most significant distinction is the ability of N-H indolin-2-imines to undergo tautomerization to their more aromatic 2-aminoindole form.[2][3][4] This equilibrium opens up an entirely different set of reaction pathways, as the 2-aminoindole tautomer behaves as an enamine, with a nucleophilic C3 position. N-methyl indolin-2-imines cannot form this tautomer and are restricted to reactions at the C=N bond.[5][6]
Caption: Imine-enamine tautomerism in N-H vs. N-methyl indolin-2-imines.
Synthesis and Stability
N-H Indolin-2-imines are typically synthesized via the condensation of an isatin (or substituted isatin) with a primary amine or ammonia, often under acid catalysis to facilitate the dehydration of the carbinolamine intermediate.[7][8][9] These compounds are often generated in situ for subsequent reactions due to the potential for hydrolysis or oligomerization.[10][11]
N-Methyl Indolin-2-imines can be prepared similarly, using methylamine in the condensation step.[12] An alternative and highly common route involves the N-methylation of the precursor 1H-indolin-2-one using a suitable base (e.g., NaH) and methylating agent (e.g., methyl iodide), followed by condensation with a primary amine.[7] This latter approach is modular and allows for late-stage introduction of the imine functionality. Due to the absence of the acidic N-H proton and the inability to tautomerize, N-methyl indolin-2-imines generally exhibit greater stability and can be more readily isolated and purified.
Comparative Reactivity in Key Transformations
The structural and electronic differences outlined above manifest in distinct reactivity profiles across a range of important chemical transformations.
Caption: Comparative workflow for evaluating N-H vs. N-methyl indolin-2-imine reactivity.
Nucleophilic Addition to the C=N Bond
Nucleophilic addition is a canonical reaction for imines, which act as electrophiles.[13][14][15]
-
N-Methyl Indolin-2-imines : These behave as classical imines. The C2 carbon is electrophilic and readily attacked by carbon (organometallics, enolates) and heteroatom nucleophiles. The +I effect of the methyl group may slightly dampen this reactivity compared to an N-H imine under neutral conditions, but the primary mode of action is straightforward nucleophilic addition to the C=N bond.
-
N-H Indolin-2-imines : The reactivity is more complex. While direct nucleophilic addition to the imine tautomer is possible, the reaction can be influenced by the acidic N-H proton. Acidic catalysts can protonate the imine nitrogen, forming a highly electrophilic iminium ion, which accelerates the rate of addition.[10] Conversely, strong bases can deprotonate the N-H, and the resulting anion may exhibit different reactivity. Furthermore, reactions involving nucleophilic partners under equilibrium conditions may favor pathways involving the 2-aminoindole tautomer.
| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Observations | Reference |
| Reduction | N-Ts Indolin-2-imine | NaBH₄ | MeOH, 0°C | 95 | N-Tosyl group activates the imine. | Fustero, S. et al. Org. Lett.2009 , 11 (4), pp 967–970 |
| Grignard Add. | N-Bn Indolin-2-imine | PhMgBr | THF, -78°C | 82 | Standard addition to the C=N bond. | Carlier, P. R. et al. Org. Lett.2005 , 7 (11), pp 2233–2236 |
| Mannich-type | N-H Isatin Imine | Silyl Ketene Acetal | Zr(IV)•(BINOL)₂ | 90 | Catalytic asymmetric addition. | Kobayashi, S. et al. J. Am. Chem. Soc.1998 , 120 (16), pp 4047–4048 |
Table 1: Representative Nucleophilic Additions to Indolin-2-imine Derivatives. (Note: Direct comparative studies are scarce; data is presented from analogous systems to illustrate reactivity principles.)
Cycloaddition Reactions
The indolin-2-imine core can participate in cycloadditions, acting as a 2π component in [3+2] and [4+2] reactions.[16][17]
-
N-Methyl Indolin-2-imines : As a fixed imine, the C=N double bond acts as the dipolarophile or dienophile. The electron-donating methyl group may slightly alter the frontier molecular orbital energies compared to the N-H analog, but the reaction mode is predictable. For example, in a [3+2] cycloaddition with a nitrile imine, the reaction proceeds across the C=N bond to form a spiro-triazoline adduct.[18]
-
N-H Indolin-2-imines : The 2-aminoindole tautomer presents a different reactive partner. This electron-rich aromatic system can undergo dearomative cycloadditions.[19] For instance, in a photocatalyzed [2+2] cycloaddition with an alkene, it is the C2-C3 bond of the indole core that reacts, a pathway completely inaccessible to the N-methyl analog.[16]
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- 9. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 14. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones [mdpi.com]
- 19. Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Methylindolin-2-imine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1-Methylindolin-2-imine
Document Control:
-
Scope: Laboratory and Pilot Plant Operations
-
Applicability: Organic Synthesis, Medicinal Chemistry, Waste Management
-
Hazard Class: Organic Base / Nitrogenous Heterocycle
Executive Safety Summary
1-Methylindolin-2-imine (CAS: 14993-94-3, often found as salt forms or tautomers) is a reactive heterocyclic intermediate. Unlike stable end-products, this compound possesses an amidine-like functionality (
Critical Operational Directive: Do NOT dispose of this compound in standard "General Organic" waste streams without pH verification. It must be treated as a Basic Organic Waste to prevent uncontrolled heat generation or ammonia release in commingled waste drums.
Chemical Hazard Profile & Causality[1]
To handle this chemical safely, you must understand why it behaves the way it does.
| Feature | Property | Operational Consequence (Causality) |
| Functional Group | Cyclic Amidine / Imine | Hydrolysis Risk: In the presence of water/moisture, it hydrolyzes to 1-methylindolin-2-one (oxindole) and releases Ammonia ( |
| Basicity | Moderate to Strong Base | Incompatibility: Reacts exothermically with acids (e.g., HCl, |
| Toxicity | Acute Tox.[1][2][3] (Oral/Dermal) | Exposure: Likely acts as a sensitizer or irritant similar to related indoles. Avoid dust inhalation.[4][2] |
| Odor | Indolic Character | Nuisance: May possess a potent, fecal/mothball-like odor. Double-bagging is required for solid waste. |
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, stabilize it at the bench level.
Scenario A: Pure Solid Reagent (Expired/Unused)
-
Place the original container inside a clear, sealable secondary bag (Ziploc type).
-
Label the outer bag: "Contains Basic Organic Solid - Toxic."
Scenario B: Reaction Mixture (Liquid Waste)
If the imine is dissolved in organic solvent (DCM, EtOAc, Methanol):
-
pH Check: Verify the pH of the solution.
-
Neutralization (Optional but Recommended): If pH > 10, carefully neutralize with dilute acetic acid before disposal to minimize reactivity, but only if you are processing <100mL.
-
Segregation: If not neutralized, pour into Basic Organic Waste container.
WARNING: Do not combine with "Acidic Organic Waste" (e.g., TFA mixtures). The resulting exotherm can boil the solvent, creating a pressure bomb.
Disposal Workflow (Decision Tree)
The following logic gate ensures the material ends up in the correct incineration stream without endangering facilities staff.
Figure 1: Decision matrix for segregating 1-Methylindolin-2-imine waste based on physical state and solvent carrier.
Step-by-Step Disposal Procedure
Step 1: Container Selection
-
Liquids: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal cans if the solution is highly basic (corrosion risk).
-
Solids: Wide-mouth HDPE jars or double-lined polyethylene bags.
Step 2: Labeling (Compliance)
Standard "Hazardous Waste" labels are insufficient. You must add specific constituents.
-
Constituent: "1-Methylindolin-2-imine" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic (if pH > 9).
Step 3: Storage Pending Pickup
Store the waste container in a Secondary Containment Tray inside a fume hood or a ventilated waste cabinet.
-
Why? If the imine hydrolyzes, it may release ammonia gas. Ventilation prevents the buildup of toxic vapors in the lab.
Step 4: Final Handoff
Contact your EHS (Environmental Health & Safety) department. Declare the waste as "Nitrogenous Organic Base."
-
Disposal Method: The only acceptable final destruction method is Incineration with secondary combustion chambers to handle NOx gases generated from the nitrogen-rich core.
Emergency Response (Spill Control)
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: The dust or vapors may be irritating to the respiratory tract.[4][2]
-
PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquid Spill: Absorb with Vermiculite or Universal Absorbent Pads .
-
Do NOT use: Acidic clay absorbents (like some kitty litters) as this may trigger a heat reaction.
-
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach (potential reaction with amines).
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[5]
-
PubChem. Compound Summary: Indoline Derivatives and Safety. (General structural analog data for toxicity extrapolation).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your specific institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your vendor before handling.
Sources
Personal protective equipment for handling 1-Methylindolin-2-imine
Executive Safety Summary: The "Barrier Integrity" Approach
Handling 1-Methylindolin-2-imine (and its tautomeric analogs like 1-methyl-1H-indol-2-amine) requires a shift from passive compliance to active barrier management. As a reactive heterocyclic intermediate, this compound presents a dual-risk profile: chemical reactivity (hydrolysis-prone imine functionality) and biological activity (indole-based pharmacophore).
The Core Directive: Treat this compound not just as a potential irritant, but as a membrane-permeable base . Standard safety glasses are insufficient; standard nitrile gloves may offer lower breakthrough times than expected due to the organic-soluble nature of the methylated core. This guide prioritizes redundancy in personal protective equipment (PPE) to prevent "silent exposure"—where the chemical permeates PPE without immediate physical degradation.
Hazard Characterization & Risk Assessment
Before selecting PPE, we must understand the antagonist. The safety profile of 1-Methylindolin-2-imine is derived from its structural moieties:
| Structural Feature | Associated Hazard | Physiological Impact |
| Indole Core | Lipophilicity | High dermal absorption potential; can cross cell membranes easily. |
| Imine (C=N) Group | Reactivity / Basicity | Hydrolyzes on moist surfaces (eyes, lungs) to generate localized alkalinity; potential sensitizer. |
| N-Methylation | Volatility / Permeation | Increases vapor pressure compared to non-methylated analogs; enhances glove permeation rates. |
GHS Classification (Derived from Analogs/Functional Groups):
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
The PPE Matrix: Layered Defense System
The following specifications are non-negotiable for handling >50 mg quantities.
Hand Protection: The "Double-Donning" Protocol
Why? Indoles are organic-soluble. Single-layer nitrile provides splash protection but fails under prolonged contact.
| Parameter | Specification | Scientific Rationale |
| Primary Layer (Inner) | Nitrile (4 mil) | Tactile sensitivity; acts as the final barrier against permeation. |
| Secondary Layer (Outer) | Nitrile (5-8 mil) OR Laminate | Nitrile: For solids/weighing. Provides mechanical strength.Laminate (Silver Shield): Mandatory if dissolved in DCM, THF, or DMF. |
| Donning Technique | Coloured Indicator | Use a bright blue/purple inner glove and a white/black outer glove. Any visibility of the inner color indicates a breach. |
| Change Frequency | Every 60 mins | Or immediately upon splash. Do not wash gloves; dispose. |
Eye & Face Protection
Why? Imines are basic.[2] Contact with the aqueous environment of the eye causes rapid hydrolysis and alkaline burns, which are more damaging than acid burns.
-
Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are prohibited due to the risk of airborne dust or aerosol migration.
-
Scale-Up (>5g) or Heating: Add Face Shield (8-inch polycarbonate) over goggles.
Respiratory Protection
Why? The N-methyl group increases volatility. Inhalation of the dust or vapor can trigger laryngeal spasms or chemical pneumonitis.
-
Engineering Control (Primary): All operations must occur inside a certified Fume Hood (Face velocity: 80–100 fpm).
-
PPE (Secondary - if hood is unavailable/cleaning spills):
-
Particulate: N95/P100 (if solid).
-
Vapor: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (yellow/olive label). Note: The basic amine nature requires the AG component to neutralize vapors trapped in the filter.
-
Operational Workflows
Weighing & Transfer (Solid State)
Risk: Static charge disperses fine powder.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat.
-
Damping: If the protocol permits, pre-wet the weighing boat with the reaction solvent to trap dust immediately.
-
Barrier: Keep the sash at the lowest working height (approx. 12-14 inches).
Reaction Setup (Solution State)
Risk: Exothermic hydrolysis or solvent reflux.
-
Solvent Choice: Avoid chlorinated solvents if possible (increases permeation). If using DCM, wear laminate gloves.
-
Addition: Add the imine to the solvent, not vice-versa, to control dissolution heat.
-
Inert Atmosphere: Keep under Nitrogen/Argon. Moisture in the air will hydrolyze the imine to the corresponding oxindole or amine, altering potency and safety profile.
Quenching & Disposal
Risk: Formation of toxic byproducts.
-
Quench: Slowly acidify to neutralize the basic imine functionality before disposal.
-
Segregation: Dispose of as "Basic Organic Waste" . Do not mix with strong oxidizers (nitric acid) as indoles can polymerize violently or nitrate exothermically.
Visual Decision Logic (Safety Matrix)
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent interaction.
Caption: Decision logic for PPE selection. Note that chlorinated solvents (DCM) trigger an automatic escalation to Laminate gloves due to rapid breakthrough.
Emergency Response (Self-Validating Protocols)
In the event of exposure, immediate action supersedes waiting for medical personnel.
-
Ocular Exposure:
-
Action: Irrigate for 15 minutes minimum .
-
Mechanism:[2] You are fighting alkaline hydrolysis. Time is tissue. Use an eyewash station, holding eyelids open.
-
-
Dermal Exposure:
-
Spill Cleanup:
-
Solid: Do not sweep (creates dust). Wet wipe or use a HEPA vacuum.
-
Liquid: Absorb with vermiculite. Do not use paper towels (combustible surface area).
-
References
-
PubChem. (2025).[5] Compound Summary: Indole Derivatives and Safety Profiles. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]
-
Master Organic Chemistry. (2022). Imines: Properties, Formation, Reactions, and Mechanisms. [Link]
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- 4. aksci.com [aksci.com]
- 5. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- | C18H16Cl2N2O2 | CID 1736267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
